
1-methylpiperazine-2,2,3,3,5,5,6,6-d8
Overview
Description
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is a deuterated form of 1-methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 can be synthesized through the deuteration of 1-methylpiperazine. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas or deuterated reagents under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and ensure the complete replacement of hydrogen atoms .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound results in N-oxides, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
Chemical Research Applications
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is extensively utilized in chemical research due to its stability and ability to act as a tracer. It serves as a stable isotope-labeled compound that allows researchers to trace chemical reactions and study reaction mechanisms more accurately. The compound can undergo various chemical reactions such as oxidation and substitution:
- Oxidation : The compound can be oxidized to form N-oxides.
- Substitution : It can participate in nucleophilic substitution reactions where deuterium atoms are replaced by different functional groups.
These reactions are crucial for understanding the behavior of chemical compounds under different conditions and can lead to the development of new synthetic pathways .
Biological Research Applications
In biological studies, this compound is employed to investigate metabolic pathways and enzyme kinetics. The incorporation of deuterium allows researchers to monitor the fate of the compound in biological systems. This application is particularly valuable in pharmacokinetic studies where the absorption, distribution, metabolism, and excretion (ADME) of drugs are evaluated. By using deuterated compounds like this one:
- Researchers can gain insights into how drugs behave in vivo.
- It helps in understanding drug interactions and metabolic pathways more comprehensively .
Medical Applications
The medical field benefits from the use of this compound primarily in drug development. The unique properties of deuterated compounds can lead to improved pharmacokinetic profiles:
- Enhanced Stability : Deuteration can enhance the stability of drug molecules against metabolic degradation.
- Altered Pharmacokinetics : The presence of deuterium may affect the absorption rates and half-lives of drugs.
Studies have shown that deuterated drugs can exhibit different therapeutic effects compared to their non-deuterated counterparts due to these changes in pharmacokinetics .
Industrial Applications
In industrial chemistry and materials science, this compound is used for developing new materials and optimizing chemical processes. Its role as an isotopically labeled compound aids in:
- Catalysis Development : Understanding catalytic processes by tracing reaction pathways.
- Material Science : Studying the properties of new materials developed with deuterated compounds.
The compound's isotopic labeling also allows for more precise characterization of reaction products and intermediates during industrial synthesis .
Case Studies
Several studies highlight the applications of this compound:
- Pharmacokinetic Studies : Research demonstrated that substituting hydrogen with deuterium in drug molecules led to a significant reduction in metabolic clearance rates compared to their non-deuterated forms. This finding suggests that deuteration could be a strategic approach in drug design .
- Enzyme Kinetics : A study tracked the metabolic fate of a deuterated compound using mass spectrometry techniques. The results indicated that enzyme interactions were significantly altered when using deuterated substrates compared to non-deuterated ones .
Mechanism of Action
The mechanism of action of 1-methylpiperazine-2,2,3,3,5,5,6,6-d8 involves its interaction with various molecular targets and pathwaysThis property is utilized in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: The non-deuterated form of the compound.
N-Methylpiperazine: Another similar compound with slight structural differences.
Piperazine: A parent compound with a similar structure but without the methyl group
Uniqueness
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is unique due to its deuterium content, which provides enhanced stability and allows for detailed tracing in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
Biological Activity
1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is a deuterated analog of 1-methylpiperazine. Deuteration can influence the pharmacokinetic and metabolic profiles of compounds, making deuterated drugs a topic of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C5H4D8N2
- Molecular Weight : 108.21 g/mol
- CAS Number : 917358-65-7
Deuterated compounds like this compound are often used as internal standards in pharmacokinetic studies due to their unique isotopic signature. The presence of deuterium can alter the compound's interaction with biological systems without significantly changing its chemical structure. This characteristic makes it valuable in understanding drug metabolism and efficacy.
Biological Activity Overview
1-Methylpiperazine derivatives have been studied for their potential biological activities including:
- Psychoactive Effects : Piperazine derivatives are known for their stimulant and hallucinogenic effects that resemble those of MDMA. Studies show that compounds like 1-benzylpiperazine (BZP) and its analogs can induce psychoactive effects at varying doses .
- Pharmacokinetics : The incorporation of deuterium has been shown to affect the pharmacokinetics of drugs by altering absorption rates and metabolic pathways. Research indicates that deuterated analogs can provide more stable pharmacokinetic profiles compared to their non-deuterated counterparts .
Case Study 1: Detection of Piperazine Derivatives
A study focused on the rapid detection of abused piperazine designer drugs highlighted the use of deuterated internal standards such as BZP-D7 and mCPP-D8. These standards provided enhanced analytical confirmation during toxicological assessments .
Case Study 2: Anti-parasitic Activity
Research has identified piperazine derivatives with anti-parasitic properties against Plasmodium species. Some compounds containing a methylpiperazine moiety demonstrated significant activity against T. cruzi, indicating potential therapeutic applications in treating parasitic infections .
Data Table: Biological Activities of Piperazine Derivatives
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-UDCOFZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917358-65-7 | |
Record name | 917358-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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